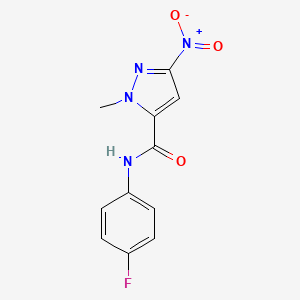![molecular formula C17H17N5O2 B4329445 1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329445.png)
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción general
Descripción
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as SGI-1776, is a small molecule inhibitor that targets the protein kinase Pim-1. Pim-1 is a serine/threonine kinase that is overexpressed in various types of cancer, including leukemia, lymphoma, and solid tumors. SGI-1776 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione targets the protein kinase Pim-1, which is overexpressed in various types of cancer. Pim-1 is involved in the regulation of cell survival, proliferation, and apoptosis. 1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione inhibits the activity of Pim-1, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the phosphorylation of the anti-apoptotic protein Bad, leading to the release of pro-apoptotic factors from the mitochondria. 1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to inhibit the phosphorylation of the pro-apoptotic protein Bim, leading to its stabilization and activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages as a potential anticancer agent. It has shown potent antitumor activity in preclinical models of cancer and has the potential to sensitize cancer cells to chemotherapy and radiation therapy. However, 1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has some limitations as well. It has poor solubility in water, which limits its bioavailability. It also has potential off-target effects, which may limit its therapeutic index.
Direcciones Futuras
There are several future directions for the development of 1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as a potential anticancer agent. One direction is to improve its bioavailability by developing more soluble analogs. Another direction is to investigate its potential in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate its potential in different types of cancer and to identify biomarkers that can predict its efficacy.
Aplicaciones Científicas De Investigación
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including acute myeloid leukemia, lymphoma, and prostate cancer. 1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2,4,8-trimethyl-7-(4-methylphenyl)-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-5-7-11(8-6-9)12-10(2)22-13-14(19-16(22)18-12)20(3)17(24)21(4)15(13)23/h5-8H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBSNWAUWXYIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=C(N=C3N2)N(C(=O)N(C4=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B4329362.png)
![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4329367.png)
![5-(2-fluorophenyl)[1,2,5]oxadiazolo[3',4':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4329372.png)
amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329390.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4329394.png)
![2-[(5-pyridin-4-yl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B4329401.png)
![methyl 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4329413.png)


![5-[2-(3-ethoxy-4-methoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4329437.png)


![ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4329457.png)
![4-[methyl(phenyl)amino]-6-morpholin-4-yl-1,3,5-triazine-2-carbonitrile](/img/structure/B4329463.png)